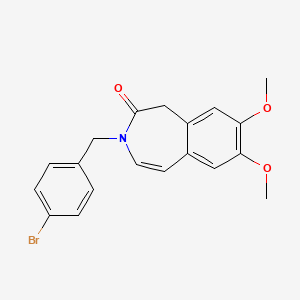

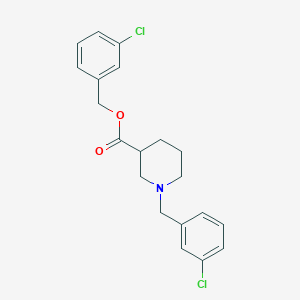

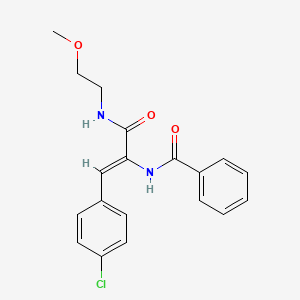

(1H-indol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains an indole group, a pyrimidine group, a piperazine group, and a trifluoromethyl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole and pyrimidine rings are aromatic and planar, while the piperazine ring is not aromatic and can adopt a chair conformation. The trifluoromethyl group is electron-withdrawing and can influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The indole and pyrimidine rings might undergo electrophilic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen atoms. The trifluoromethyl group is generally quite stable and does not readily undergo reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups and the overall molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

(1H-indol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone's metabolism, excretion, and pharmacokinetics have been explored to understand its disposition within the body. For instance, its analog, a dipeptidyl peptidase IV inhibitor, has been investigated in rats, dogs, and humans, showing rapid absorption and primary elimination via urine in dogs and humans, and feces in rats. The primary metabolic pathway involves hydroxylation at the pyrimidine ring, suggesting elimination through both metabolism and renal clearance (Sharma et al., 2012).

Antimicrobial Activity

Research into new pyridine derivatives, including structures related to (1H-indol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, has shown promising antimicrobial activities. These compounds exhibit variable and modest activity against a range of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel et al., 2011).

Anti-HIV Activity

β-Carboline derivatives, structurally similar to (1H-indol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, have shown selective inhibition against HIV-2 strains. This highlights the compound's potential utility in designing drugs targeting HIV, indicating a promising avenue for anti-HIV drug development (Ashok et al., 2015).

Synthesis Techniques

Studies have also focused on the synthesis techniques of compounds structurally related to (1H-indol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. For example, the synthesis of novel β-carboline derivatives demonstrates the chemical methods that can be employed to create compounds with potential biological activities, offering insights into the synthetic approaches for similar chemical entities (Haynes & Swigor, 1994).

Anticancer and Antimicrobial Potentials

Research into novel pyrazole and isoxazole derivatives, akin to (1H-indol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, has demonstrated significant antibacterial and antifungal activities. Some compounds within this category have shown higher anticancer activity than established drugs, underscoring their potential as dual-function agents in treating infections and cancer (Hafez et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

1H-indol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c19-18(20,21)15-9-16(24-11-23-15)25-5-7-26(8-6-25)17(27)13-10-22-14-4-2-1-3-12(13)14/h1-4,9-11,22H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAVNUWKTJNCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)